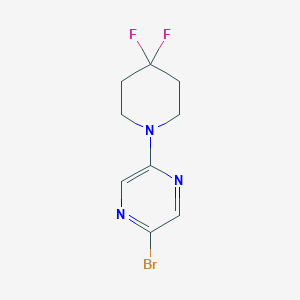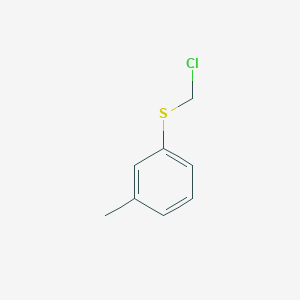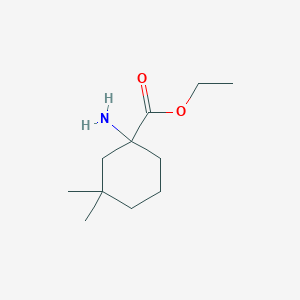
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one is an organic compound that belongs to the class of pyrazinones This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyrazinone ring
Vorbereitungsmethoden
The synthesis of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with methoxyacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazinone compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane and the application of heat to facilitate the cyclization process .
Analyse Chemischer Reaktionen
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-fluorophenyl)-3-methoxy-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-(4-fluorophenyl)-1H-pyrazole: This compound also contains a fluorophenyl group but differs in the structure of the heterocyclic ring.
4-fluorophenylcyclohexylamine: This compound has a similar fluorophenyl group but is attached to a cyclohexylamine moiety instead of a pyrazinone ring.
1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide: This compound has a more complex structure with multiple functional groups and rings.
Eigenschaften
Molekularformel |
C11H9FN2O2 |
|---|---|
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-3-methoxypyrazin-2-one |
InChI |
InChI=1S/C11H9FN2O2/c1-16-10-11(15)14(7-6-13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI-Schlüssel |
BYELVCCYKLLUCT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=CN(C1=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-oxo-1,2-dihydrocyclohepta[b]pyrrole-3-carboxylate](/img/structure/B8742894.png)




![3-Methylthieno[3,2-b]pyridine](/img/structure/B8742928.png)



